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Abstract

This document provides a comprehensive protocol for the synthesis of a reference standard for
Budesonide Impurity C, a D-homo analog of Budesonide. The synthesis of this critical
impurity is essential for the accurate identification and quantification of impurities in
Budesonide active pharmaceutical ingredients (APIs) and formulated products. This protocol
outlines a plausible synthetic route, including detailed experimental procedures, purification
methods, and characterization data. The information is presented to be accessible and
practical for researchers in pharmaceutical development and quality control.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other
inflammatory conditions. As with all pharmaceuticals, the purity of Budesonide is a critical
quality attribute. Regulatory bodies mandate the identification and control of impurities to
ensure the safety and efficacy of the drug product. Budesonide Impurity C, chemically known
as 16a,17-[(1RS)-Butylidenebis(oxy)]-11pB-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-
diene-3,17a-dione, is a process-related impurity that features a six-membered D-ring (a D-
homo steroid). The availability of a high-purity reference standard of Budesonide Impurity C is
crucial for the validation of analytical methods used for its detection and quantification. This
application note details a laboratory-scale synthesis of this reference standard.
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Materials and Methods
Materials

Reagent/Solvent

Recommended Grade

Budesonide

Pharmaceutical Secondary Standard

p-Toluenesulfonyl Chloride

Reagent Grade, 298%

Pyridine

Anhydrous, 99.8%

Sodium Azide

Reagent Grade, 299.5%

Dimethylformamide (DMF)

Anhydrous, 99.8%

Stannous Chloride (SnClz2)

Dihydrate, =298%

Methanol HPLC Grade
Dichloromethane (DCM) HPLC Grade
Ethyl Acetate HPLC Grade
Hexane HPLC Grade

Sodium Bicarbonate

ACS Reagent

Magnesium Sulfate

Anhydrous

Silica Gel

60 A, 230-400 mesh

Equipment

o Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels)

o Magnetic stirrer with heating capabilities

e Ice bath

 Rotary evaporator

e Thin-Layer Chromatography (TLC) plates (silica gel 60 Fzsa4)

e Glass chromatography column
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e High-Performance Liquid Chromatography (HPLC) system with a UV detector
* Nuclear Magnetic Resonance (NMR) spectrometer
o Mass Spectrometer (MS)

Experimental Protocol

The proposed synthesis of Budesonide Impurity C involves a multi-step process starting from
Budesonide, proceeding through a plausible Tiffeneau-like rearrangement of the D-ring. This
involves the formation of a tosylate, displacement with azide, reduction to an amine, and
subsequent diazotization and rearrangement.

Step 1: Tosylation of Budesonide

e In a 250 mL round-bottom flask, dissolve Budesonide (1.0 g, 2.32 mmol) in anhydrous
pyridine (20 mL).

e Cool the solution to 0 °C using an ice bath.

o Slowly add p-toluenesulfonyl chloride (0.53 g, 2.78 mmol) in portions over 15 minutes,
ensuring the temperature remains below 5 °C.

« Stir the reaction mixture at 0 °C for 4-6 hours.
e Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane, 1:1).

¢ Once the reaction is complete, slowly pour the mixture into 100 mL of ice-cold water with
vigorous stirring.

o Extract the aqueous mixture with dichloromethane (3 x 50 mL).

o Combine the organic layers and wash sequentially with 1 M HCI (2 x 50 mL), saturated
agueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude tosylated Budesonide.
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Step 2: Azide Displacement

» Dissolve the crude tosylate from the previous step in anhydrous DMF (25 mL) in a 100 mL
round-bottom flask.

e Add sodium azide (0.30 g, 4.64 mmol) to the solution.

e Heat the reaction mixture to 60 °C and stir for 12-18 hours.

« Monitor the reaction by TLC for the disappearance of the tosylate.

o After completion, cool the mixture to room temperature and pour it into 200 mL of water.
o Extract the product with ethyl acetate (3 x 75 mL).

o Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure to yield the crude azido intermediate.

Step 3: Reduction to Amine

e Dissolve the crude azido intermediate in methanol (30 mL).

e Add stannous chloride dihydrate (1.57 g, 6.96 mmol) to the solution.
 Stir the reaction mixture at room temperature for 4-6 hours.

e Monitor the reaction by TLC.

o Upon completion, carefully neutralize the mixture with a saturated solution of sodium
bicarbonate.

o Extract the product with dichloromethane (3 x 50 mL).

» Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under
reduced pressure to obtain the crude amino intermediate.

Step 4: Diazotization and Rearrangement to Budesonide
Impurity C
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e Dissolve the crude amino intermediate in a mixture of acetone (20 mL) and water (5 mL).
» Cool the solution to 0 °C.

e Slowly add a pre-cooled solution of sodium nitrite (0.24 g, 3.48 mmol) in water (5 mL).

e Slowly add 1 M HCI dropwise until the pH is ~3, maintaining the temperature at 0 °C.

 Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an
additional 2 hours. This step facilitates the Tiffeneau rearrangement.

o Neutralize the reaction with a saturated solution of sodium bicarbonate.
o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate to give the crude Budesonide Impurity C.

Step 5: Purification

» Purify the crude product by column chromatography on silica gel.
o Elute with a gradient of ethyl acetate in hexane (e.g., from 20% to 70% ethyl acetate).
o Collect fractions and monitor by TLC.

o Combine the fractions containing the pure Budesonide Impurity C and evaporate the
solvent under reduced pressure.

» Recrystallize the purified product from a suitable solvent system (e.g., methanol/water or
ethyl acetate/hexane) to obtain the final reference standard as a white solid.

Characterization and Data

The synthesized Budesonide Impurity C should be thoroughly characterized to confirm its
identity and purity.

HPLC Analysis
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Parameter Typical Value

Column C18 (e.g., 4.6 x 150 mm, 5 pm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min

Detection Wavelength 246 nm

Expected Purity >98.0%

Spectroscopic Data

Technique Expected Results
The spectrum should be consistent with the D-
H NMR homo ring structure. Key signals for the steroid
backbone, the butylidene acetal, and the
hydroxymethyl group should be present.
The carbon count should be consistent with the
13C NMR

molecular formula (C25H340s).

Mass Spectrometry

The mass spectrum should show a molecular
ion peak corresponding to the molecular weight
of Budesonide Impurity C (430.53 g/mol ). For
example, [M+H]* at m/z 431.24.
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Caption: Proposed synthetic pathway for Budesonide Impurity C.
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Caption: Workflow for purification and characterization.

Conclusion

This application note provides a detailed and scientifically plausible protocol for the synthesis of
the Budesonide Impurity C reference standard. The multi-step synthesis, involving a key D-
ring expansion rearrangement, is designed to be accessible to researchers with a background
in organic synthesis. The resulting high-purity reference material is essential for the accurate
quality control of Budesonide, ensuring the safety and efficacy of this important medication.

Safety Precautions

 All chemical manipulations should be performed in a well-ventilated fume hood.
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e Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate
gloves, must be worn at all times.

e Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care
and follow appropriate safety protocols for its use and disposal.

» Reagents such as pyridine, DMF, and p-toluenesulfonyl chloride are hazardous and should
be handled with caution.

o Consult the Safety Data Sheet (SDS) for each reagent before use.

» To cite this document: BenchChem. [Application Note: Synthesis of Budesonide Impurity C
Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590200#protocol-for-the-synthesis-of-budesonide-
impurity-c-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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